molecular formula C23H25ClN4O2S B2527681 4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921585-36-6

4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B2527681
CAS RN: 921585-36-6
M. Wt: 456.99
InChI Key: NIMKRWVCTVZEEK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a thiazole ring and a benzamide group based on its name . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Benzamide is a simple compound comprising a benzene ring attached to an amide functional group.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized in the literature. For example, N-(thiazol-2-yl)benzenesulfonamides have been synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity .

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of novel derivatives of the compound have shown significant antimicrobial activity. For instance, substituted benzamide derivatives have been synthesized and assessed for their in vitro antimicrobial efficacy, showcasing promising results against various bacterial strains (Abdellatif et al., 2013). Another study explored the antimicrobial potential of novel oxadiazole derivatives, indicating their role in combating microbial infections (Havaldar & Khatri, 2006).

Anticancer Agents

Research into the anticancer applications of derivatives of this compound has yielded positive outcomes. Indapamide derivatives synthesized from the base compound exhibited pro-apoptotic activity against melanoma cell lines, with certain derivatives showing high growth inhibition potential (Yılmaz et al., 2015). Additionally, N-(4-substituted-thiazolyl)oxamic acid derivatives, prepared through related chemical pathways, have been identified as potent, orally active antiallergy agents, further highlighting the compound's versatility in medical research (Hargrave et al., 1983).

Chemical Synthesis and Biological Activity

The compound and its derivatives have been involved in the synthesis of a wide range of chemicals with varied biological activities. For instance, novel benzodifuranyl derivatives, synthesized from cyanuric chloride, showed significant antimicrobial activity against both bacterial and fungal strains (Abu‐Hashem et al., 2020). Another study focused on the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives, demonstrating their broad-spectrum antimicrobial activity (Padalkar et al., 2014).

Antiallergy and Anticonvulsant Properties

Research has also extended into the antiallergy and anticonvulsant properties of related compounds. For example, N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, with some analogues demonstrating significant potency (Hargrave et al., 1983). Additionally, the crystal structures of three anticonvulsant enaminones were determined, providing insights into their potential therapeutic applications (Kubicki et al., 2000).

properties

IUPAC Name

4-chloro-N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2S/c1-4-28(5-2)19-10-11-20(15(3)12-19)26-21(29)13-18-14-31-23(25-18)27-22(30)16-6-8-17(24)9-7-16/h6-12,14H,4-5,13H2,1-3H3,(H,26,29)(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMKRWVCTVZEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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